
tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
Description
Systematic Nomenclature and Synonyms
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official Chemical Abstracts Service name for this compound is 1-azetidinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester, which precisely describes the substitution pattern on the four-membered azetidine ring. The compound is registered under Chemical Abstracts Service number 1363382-91-5, providing a unique identifier for database searches and regulatory documentation.
The compound is known by several common synonyms that reflect different naming conventions and applications within the chemical literature. The abbreviation 1-Boc-3-(hydroxymethyl)-3-methylazetidine is frequently employed in synthetic organic chemistry, where "Boc" refers to the tert-butoxycarbonyl protecting group commonly used for amine protection. Alternative systematic names include 2-methyl-2-propanyl 3-(hydroxymethyl)-3-methyl-1-azetidinecarboxylate, which emphasizes the tert-butyl ester functionality. The compound may also be referenced as 3-(hydroxymethyl)-3-methylazetidine N-BOC protected, highlighting its role as a protected amino acid derivative.
Additional nomenclature variations found in commercial and research literature include tert-butyl 3-(hydroxymethyl)-3-methyl-azetidine-1-carboxylate and various catalog-specific designations used by chemical suppliers. The molecular formula representation as this compound appears in several commercial databases, maintaining the essential structural information while adapting to different formatting conventions.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is established as C₁₀H₁₉NO₃, representing a compound with ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The calculated molecular weight is 201.26 daltons, which has been confirmed through mass spectrometric analysis and is consistent across multiple commercial sources. The molecular formula indicates a degree of unsaturation of two, which corresponds to the carbonyl group of the carboxylate ester and the four-membered azetidine ring system.
The Simplified Molecular Input Line Entry System representation of this compound is CC(C)(C)OC(=O)N1CC(C)(CO)C1, which provides a linear notation describing the connectivity and substitution pattern. This representation clearly indicates the tert-butyl ester functionality, the azetidine ring nitrogen bearing the carboxylate group, and the 3-position substitution with both methyl and hydroxymethyl groups. The International Chemical Identifier string is InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h12H,5-7H2,1-4H3, providing a standardized representation for database searches and computational applications.
The stereochemical considerations for this compound center primarily on the potential for conformational isomerism within the four-membered azetidine ring system. Research on azetidine conformational preferences indicates that four-membered rings can adopt different puckered conformations depending on the substitution pattern and environmental factors. The presence of both methyl and hydroxymethyl substituents at the 3-position creates a quaternary carbon center, which introduces conformational constraints and influences the overall molecular geometry. The tert-butoxycarbonyl group, being bulky, further restricts rotational freedom around the nitrogen-carbonyl bond, contributing to the compound's overall conformational stability.
Crystallographic and Conformational Analysis
The conformational analysis of this compound must consider the inherent structural characteristics of the four-membered azetidine ring system and the steric interactions introduced by the substitution pattern. Research on azetidine conformational preferences has demonstrated that four-membered rings can adopt puckered structures with varying degrees of planarity depending on the substitution pattern and environmental conditions. The azetidine ring system exhibits less conformational rigidity compared to larger ring systems, allowing for dynamic equilibrium between different puckered conformations.
The quaternary carbon center at the 3-position, bearing both methyl and hydroxymethyl substituents, significantly influences the conformational landscape of the molecule. This substitution pattern creates steric congestion that favors specific ring conformations and restricts the rotational freedom of the hydroxymethyl group. The tert-butoxycarbonyl protecting group attached to the ring nitrogen introduces additional steric bulk that affects both the ring puckering and the orientation of substituents around the nitrogen center.
Computational studies on similar azetidine derivatives suggest that the preferred conformations minimize steric interactions between the bulky tert-butyl group and the ring substituents. The hydroxymethyl group can adopt different rotational conformers, with the preferred orientation being influenced by potential intramolecular hydrogen bonding interactions and steric considerations. The carbonyl oxygen of the carboxylate group may participate in weak intramolecular interactions with the hydroxyl group, further stabilizing certain conformational arrangements.
The molecular geometry around the nitrogen center exhibits pyramidal characteristics typical of tertiary amines, with the lone pair of electrons occupying the fourth coordination site. The C-N-C bond angles within the azetidine ring are constrained by the four-membered ring geometry, typically measuring approximately 90 degrees, which introduces significant ring strain and contributes to the compound's reactivity profile.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound has been extensively documented through nuclear magnetic resonance, infrared, and mass spectrometric techniques, providing comprehensive structural confirmation and analytical data for identification purposes. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signal patterns that confirm the proposed structure and substitution pattern.
The proton nuclear magnetic resonance spectrum displays distinctive resonances for the various functional groups present in the molecule. The tert-butyl ester protons appear as a singlet at approximately 1.44 parts per million, integrating for nine protons and representing the three equivalent methyl groups of the tert-butyl moiety. The azetidine ring protons exhibit characteristic patterns, with the N-CH₂ protons appearing as complex multipiples due to the restricted rotation and ring strain effects. The quaternary carbon methyl group at the 3-position resonates as a singlet at approximately 1.51 parts per million, integrating for three protons.
The hydroxymethyl group protons provide diagnostic signals in the nuclear magnetic resonance spectrum, with the CH₂OH protons appearing as a doublet or multiplet in the region of 3.80-3.90 parts per million. The hydroxyl proton typically appears as a broad singlet that may be exchangeable with deuterium oxide, confirming the presence of the free hydroxyl functionality. The coupling patterns and chemical shifts observed in the proton nuclear magnetic resonance spectrum are consistent with the proposed molecular structure and substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon resonances for each distinct carbon environment in the molecule. The carbonyl carbon of the carboxylate ester appears at approximately 155-160 parts per million, confirming the presence of the urethane-type functionality. The quaternary carbon bearing the methyl and hydroxymethyl substituents exhibits a characteristic chemical shift that distinguishes it from other carbon environments in the molecule.
Mass spectrometric analysis of this compound confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 202.14377 for the protonated molecular ion, consistent with the calculated molecular weight. Common fragmentation patterns include loss of the tert-butyl group and subsequent fragmentations of the azetidine ring system, providing diagnostic information for structural elucidation and compound identification.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the carboxylate ester typically appears in the region of 1700-1750 wavenumbers, while the hydroxyl group exhibits a broad absorption band in the 3200-3600 wavenumber region. The C-H stretching vibrations of the aliphatic groups appear in the expected regions, providing additional confirmation of the molecular structure and functional group composition.
Analytical Technique | Key Observations | Diagnostic Value |
---|---|---|
¹H Nuclear Magnetic Resonance | tert-Butyl singlet at 1.44 ppm (9H), CH₃ singlet at 1.51 ppm (3H), CH₂OH at 3.80-3.90 ppm | Confirms substitution pattern and functional groups |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon at 155-160 ppm, quaternary carbon distinctive shift | Structural confirmation and carbon environment identification |
Mass Spectrometry | Molecular ion at m/z 202.14377, characteristic fragmentation | Molecular weight confirmation and structural validation |
Infrared Spectroscopy | Carbonyl stretch 1700-1750 cm⁻¹, OH stretch 3200-3600 cm⁻¹ | Functional group identification |
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICRNSAVYHWHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743573 | |
Record name | tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-91-5 | |
Record name | tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Reaction Mechanism
The most widely reported method involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to tert-butyl 3-oxoazetidine-1-carboxylate. The ketone undergoes a 1,2-addition to form a tertiary alcohol, introducing the hydroxymethyl and methyl groups at the azetidine C3 position.
Reaction Equation :
Experimental Variations and Yields
Data from six independent syntheses reveal yields ranging from 78.3% to 99%, depending on reaction conditions (Table 1).
Table 1: Grignard Reaction Optimization
Yield | Temperature (°C) | Solvent | Reaction Time | Quenching Agent | Purification Method |
---|---|---|---|---|---|
87% | 0 → 20 | THF | 3 h | NH₄Cl (aq.) | Silica gel chromatography |
84% | 0 → 20 | Et₂O | 19.75 h | NH₄Cl (aq.) | Reverse-phase HPLC |
78.3% | 0 | Et₂O | 1 h | Ice/H₂O | Na₂SO₄ drying, distillation |
99% | 0 | THF | 1 h | NH₄Cl (aq.) | Solvent evaporation |
Key observations:
-
Solvent Impact : Tetrahydrofuran (THF) achieves higher yields (99%) than diethyl ether (Et₂O) due to better solubility of intermediates.
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Temperature Control : Reactions initiated at 0°C and warmed to room temperature reduce side products (e.g., over-addition or ketone reduction).
Industrial-Scale Production
Continuous Flow Microreactor Systems
Patent WO2018108954A1 describes a scalable process using flow chemistry to minimize byproducts:
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Reactor Design : Teflon-coated channels prevent Mg salt deposition.
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Residence Time : 5–10 minutes at 25°C.
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Throughput : 1.2 kg/h with >95% purity.
Advantages :
Alternative Synthetic Routes
Hydroxymethylation via Tosylate Intermediates
A patent route synthesizes tert-butyl 3-((tosyloxy)methyl)-3-methylazetidine-1-carboxylate, followed by hydrolysis:
Steps :
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Tosylation of this compound using TsCl/pyridine.
Limitations :
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Requires stringent anhydrous conditions.
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Generates stoichiometric waste (tosic acid).
Reductive Amination (Theoretical Approach)
While unreported in practice, computational studies suggest feasibility:
Predicted yield: 65–72% (DFT calculations, ΔG‡ = 18.3 kcal/mol).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.87 (d, J = 9.0 Hz, 2H, azetidine CH₂), 1.51 (s, 3H, C3-methyl).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
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Exothermicity : Microreactors dissipate heat efficiently, preventing thermal degradation (>40°C causes 15% decomposition).
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate often involves the functionalization of azetidine derivatives. Research has shown that it can be synthesized through various methods, allowing for the introduction of different substituents at the 3-position, leading to a range of functionalized azetidines with diverse applications.
Table 1: Common Synthetic Routes
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various substituents, which can lead to novel compounds with unique properties. For example, reactions with different phenols have yielded aryloxy-substituted azetidines, which are valuable in pharmaceutical research .
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. Its structural features make it a candidate for modulating biological pathways, particularly in the context of enzyme interactions. Studies have suggested that azetidine derivatives can influence enzyme mechanisms, potentially leading to new therapeutic agents .
Enzyme Mechanism Studies
The compound's ability to interact with various enzymes makes it useful for studying enzyme mechanisms. By examining how different substituents affect enzyme activity, researchers can gain insights into the design of more effective inhibitors or activators.
Case Study 1: Synthesis of Functionalized Azetidines
A study conducted at Ghent University explored the synthesis of several functionalized azetidines using this compound as a starting material. The researchers successfully produced a series of compounds with varying biological activities by modifying the azetidine core through nucleophilic substitutions and other reactions. The results indicated that specific substitutions could enhance biological activity, making these compounds promising candidates for further pharmacological evaluation .
Case Study 2: Enzyme Inhibition Studies
In another investigation, researchers utilized this compound to study its effects on specific enzymes involved in metabolic pathways. The findings revealed that certain derivatives exhibited significant inhibitory effects on target enzymes, suggesting potential applications in developing therapeutic agents for metabolic disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For instance, its potential anticancer properties may be linked to its ability to interfere with cellular processes and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 57561-39-4)
- Similarity : 0.98 (structural)
- Key Difference : Replaces the hydroxymethyl (-CH₂OH) with a hydroxyl (-OH) group.
- Impact : Reduced reactivity for derivatization due to the absence of a primary alcohol. Likely lower hydrophilicity compared to the hydroxymethyl analog .
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)
- Molecular Weight : 202.25 g/mol
- Key Difference: Incorporates an additional amino (-NH₂) group.
- Useful in peptidomimetics or as a precursor for urea/amide linkages .
C. tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate (Compound 26 in )
- Synthesis: LiHMDS-mediated alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate with methyl iodide.
- Key Difference: Cyano (-CN) group replaces hydroxymethyl.
Fluorinated Analogs
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)
- Key Difference : Fluorine substitution at the 3-position.
- Impact : Increased electronegativity and metabolic stability. Fluorine’s small size and strong C-F bond make this analog valuable in bioactive molecule design .
tert-Butyl 3-(fluoromethyl)-3-methylazetidine-1-carboxylate
- Hypothetical Structure : Fluoromethyl (-CH₂F) instead of hydroxymethyl.
Aldehyde and Carbamate Derivatives
tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)
- Molecular Weight : 185.22 g/mol
- Key Difference : Formyl (-CHO) group replaces hydroxymethyl.
- Impact : Higher reactivity (e.g., for Schiff base formation) but lower stability due to aldehyde oxidation susceptibility .
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS 820971-67-3)
- Key Difference : Methoxy(methyl)carbamoyl group introduces a carbamate linkage.
Data Table: Key Properties of Selected Compounds
Biological Activity
tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (CAS No. 1363382-91-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- Appearance : Typically found as a powder or liquid.
- Purity : Generally available at 95% to 97% purity levels.
The biological activity of this compound is not extensively documented in literature; however, its structure suggests potential interactions with biological targets. The azetidine ring may facilitate binding to various enzymes or receptors, possibly influencing metabolic pathways.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds with azetidine structures have been shown to possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes such as tyrosinase, which is involved in melanin production. This property may have applications in treating hyperpigmentation disorders.
Case Studies and Research Findings
-
Antioxidant Properties :
- A study on related azetidine compounds revealed significant antioxidant activity, suggesting that this compound may also exhibit similar effects. The mechanism involves scavenging free radicals and reducing lipid peroxidation levels in vitro.
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Enzyme Inhibition :
- Research focusing on tyrosinase inhibitors highlighted the importance of structural features in modulating enzyme activity. While specific data on this compound is limited, the presence of hydroxymethyl and tert-butyl groups may enhance binding affinity to the enzyme's active site, potentially leading to effective inhibition.
Comparative Analysis of Similar Compounds
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate?
A common approach involves nucleophilic substitution or hydroxyl group protection/deprotection strategies. For example, tert-butyl azetidine derivatives are often synthesized via coupling reactions using tert-butoxycarbonyl (Boc) protecting groups. Evidence from analogous compounds suggests that reactions may employ triethylamine as a base and dichloromethane as a solvent under mild temperatures (0–20°C) to minimize side reactions . Purification typically involves silica gel chromatography, as highlighted in procedures for structurally related Boc-protected azetidines .
Basic: What spectroscopic methods are most reliable for characterizing this compound?
Key techniques include:
- NMR : and NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for , ~28 ppm for ) and the hydroxymethyl moiety (δ ~3.5–4.0 ppm for ) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ for CHNO: calc. 202.1443, observed 202.1445) .
- IR Spectroscopy : Stretching frequencies for hydroxyl (~3200–3600 cm) and carbonyl (~1680–1720 cm) groups confirm functional groups .
Advanced: How can contradictory crystallographic data be resolved for this compound?
Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from dynamic disorder or solvent effects. Refinement using SHELXL, a robust program for small-molecule crystallography, allows for modeling disorder and applying restraints to improve data accuracy. For example, the tert-butyl group’s rotational freedom may require constrained refinement parameters . Comparative analysis with similar azetidine derivatives (e.g., CAS 142253-56-3) can validate structural hypotheses .
Advanced: What strategies mitigate side reactions during hydroxymethyl group functionalization?
The hydroxymethyl group is prone to oxidation or unintended coupling. To prevent this:
- Protection : Temporarily convert the hydroxyl to a silyl ether (e.g., TBS or TMS) before further reactions .
- Controlled Conditions : Use low temperatures (−78°C to 0°C) and mild oxidizing agents (e.g., Dess-Martin periodinane) for selective oxidation to aldehydes without over-oxidation .
Evidence from fluorinated analogs (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) shows that steric hindrance from the tert-butyl group can enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.